![molecular formula C10H13BrO2 B2612288 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 539807-75-5](/img/structure/B2612288.png)
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic compound with the molecular formula C10H13BrO2. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione typically involves the bromination of a suitable precursor. One common method includes the bromination of 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the bromomethyl group to a methyl group or other simpler structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or block receptor function, leading to various biological effects. The pathways involved depend on the specific target and the context of the reaction .
Comparison with Similar Compounds
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane-2,3-dione: Lacks the bromomethyl group, making it less reactive in substitution reactions.
7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione: Similar structure but without the bromomethyl group, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a carboxylate group instead of a bromomethyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its bromomethyl group, which provides a versatile site for chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZFLDQSFSDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
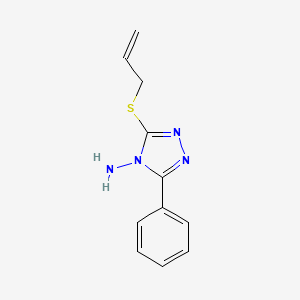
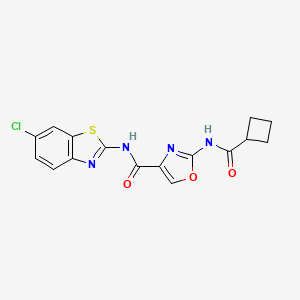
![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2612209.png)

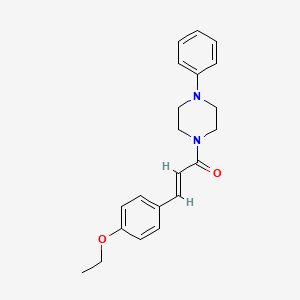
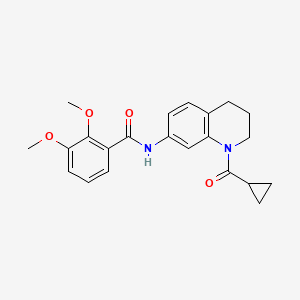
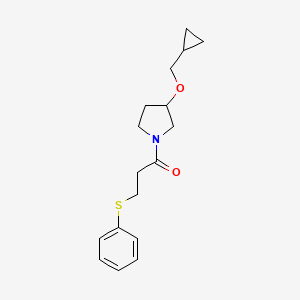
![N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612219.png)
![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2612223.png)
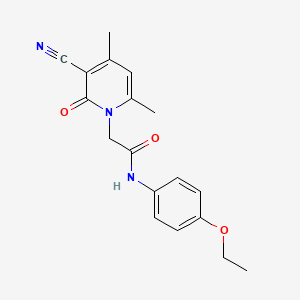
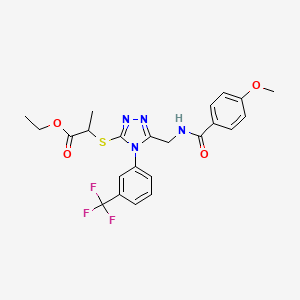
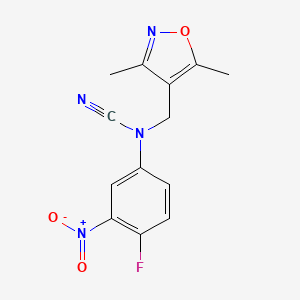
![3-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)
